Cas no 656814-94-7 ([(3-Methyl-thiophen-2-ylmethyl)-amino]-acetic acid)

[(3-Methyl-thiophen-2-ylmethyl)-amino]-acetic acid is a heterocyclic amino acid derivative featuring a thiophene ring substituted with a methyl group at the 3-position and an aminoacetic acid moiety. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility, serving as a building block for the development of pharmacologically active molecules. The thiophene ring enhances electronic properties, while the aminoacetic acid group allows for further functionalization, making it suitable for peptide mimetics or metal chelation applications. Its well-defined structure and reactivity profile facilitate precise modifications in drug discovery and material science. The compound is typically characterized by NMR and HPLC for purity and consistency.
[(3-Methyl-thiophen-2-ylmethyl)-amino]-acetic acid structure
656814-94-7 structure
Product Name:[(3-Methyl-thiophen-2-ylmethyl)-amino]-acetic acid
CAS No:656814-94-7
MF:C8H11NO2S
MW:185.24344086647
CID:2159498
Update Time:2025-06-22

[(3-Methyl-thiophen-2-ylmethyl)-amino]-acetic acid Chemical and Physical Properties

Names and Identifiers

    • [(3-Methyl-thiophen-2-ylmethyl)-amino]-acetic acid
    • 2-(((3-Methylthiophen-2-yl)methyl)amino)acetic acid
    • 2-{[(3-methylthiophen-2-yl)methyl]amino}acetic acid
    • AM101095
    • [(3-methylthiophen-2-ylmethyl)amino]acetic acid
    • 2-{[(3-methyl-2-thienyl)methyl]amino}acetic acid
    • Z2041736711
    • Inchi: 1S/C8H11NO2S/c1-6-2-3-12-7(6)4-9-5-8(10)11/h2-3,9H,4-5H2,1H3,(H,10,11)
    • InChI Key: MQMTYNXBRJCYFS-UHFFFAOYSA-N
    • SMILES: S1C=CC(C)=C1CNCC(=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 163
  • Topological Polar Surface Area: 77.6

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Additional information on [(3-Methyl-thiophen-2-ylmethyl)-amino]-acetic acid

Recent Advances in the Study of [(3-Methyl-thiophen-2-ylmethyl)-amino]-acetic acid (CAS: 656814-94-7)

The compound [(3-Methyl-thiophen-2-ylmethyl)-amino]-acetic acid (CAS: 656814-94-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its thiophene-methyl-amino-acetic acid structure, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development and biomedical research.

One of the key areas of interest is the compound's role as a potential modulator of enzymatic activity. Researchers have identified its ability to interact with specific enzyme targets, particularly those involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that [(3-Methyl-thiophen-2-ylmethyl)-amino]-acetic acid exhibits selective inhibition of cyclooxygenase-2 (COX-2), suggesting its potential as a novel anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional NSAIDs.

In addition to its anti-inflammatory properties, recent investigations have explored the compound's application in neurological disorders. A preclinical study conducted at the University of Cambridge (2024) revealed that [(3-Methyl-thiophen-2-ylmethyl)-amino]-acetic acid can cross the blood-brain barrier and modulate glutamate receptor activity, indicating possible neuroprotective effects. These findings open new avenues for the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

The synthetic pathways for [(3-Methyl-thiophen-2-ylmethyl)-amino]-acetic acid have also seen significant optimization in recent years. A 2024 publication in Organic Process Research & Development described a novel, high-yield synthesis method using catalytic asymmetric hydrogenation, which improves the efficiency and scalability of production while maintaining high enantiomeric purity. This advancement addresses previous challenges in large-scale manufacturing of the compound.

Pharmacokinetic studies have provided crucial data on the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Research published in Drug Metabolism and Disposition (2023) reported favorable oral bioavailability and a half-life suitable for once-daily dosing in potential clinical applications. However, the studies also noted the need for further investigation into potential drug-drug interactions, particularly with cytochrome P450 substrates.

Looking forward, the research community anticipates clinical trials to evaluate the safety and efficacy of [(3-Methyl-thiophen-2-ylmethyl)-amino]-acetic acid in human subjects. Several pharmaceutical companies have expressed interest in developing derivatives of this compound, with patent applications filed in 2024 for novel formulations targeting specific disease indications. The versatility of this molecular scaffold suggests it may serve as a foundation for multiple therapeutic agents across different medical specialties.

In conclusion, [(3-Methyl-thiophen-2-ylmethyl)-amino]-acetic acid (CAS: 656814-94-7) represents an exciting area of research in chemical biology and drug discovery. The recent advancements in understanding its biological activities, synthetic accessibility, and pharmacological properties position this compound as a promising candidate for further development. Continued research will be essential to fully realize its therapeutic potential and translate these findings into clinical applications.

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